molecular formula C18H20N4O2 B2873576 9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 421586-23-4

9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

カタログ番号: B2873576
CAS番号: 421586-23-4
分子量: 324.384
InChIキー: PFMJVRLAUTUOKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a derivative of triazoloquinazoline . Triazoloquinazolines have been studied for their potential anticancer activity, particularly as inhibitors of PCAF (P300/CBP-associated factor), a histone acetyltransferase .


Synthesis Analysis

The synthesis of similar triazoloquinazoline derivatives has been reported in the literature . These compounds were synthesized through a bioisosteric modification of the triazolophthalazine ring system of a known PCAF inhibitor, L-45 . The synthesis involved maintaining essential structural fragments for effective binding with the PCAF binding site .

科学的研究の応用

Synthesis and Characterization

  • Synthesis Process : The compound is synthesized through the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone, leading to the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones. This process involves analyzing the direction of heterocyclization and possible mechanisms for the formation of the pyrimidine heterocycle (Lipson et al., 2003).
  • Structural Analysis : X-ray diffraction data confirmed the structure of specific derivatives of this compound, highlighting its importance in structural chemistry and materials science (Lipson et al., 2006).

Pharmacological Potential

  • Antihistaminic Agents : Derivatives of this compound have been synthesized and evaluated for in vivo H1-antihistaminic activity. Some derivatives showed significant protection against histamine-induced bronchospasm in animal models, suggesting potential as new classes of H1-antihistaminic agents (Alagarsamy et al., 2009).
  • Antihypertensive Activity : Another study synthesized 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and evaluated them for in vivo antihypertensive activity. Some compounds exhibited significant antihypertensive activity, surpassing the reference standard prazocin (Alagarsamy & Pathak, 2007).

Quality Control and Standardization

  • Quality Control Methods : For the leader compound among derivatives of this chemical class, quality control methods were developed, including description, solubility, identification, related impurities, and assay by potentiometric titration. This underscores its potential as a promising antimalarial agent (Danylchenko et al., 2018).

Further Research and Applications

  • Molecular Docking Studies : Molecular docking studies suggest favorable interactions between specific derivatives and target proteins, indicating potential applications in drug discovery and development (Wu et al., 2022).
  • Cancer Research : Some derivatives have been explored as tubulin polymerization inhibitors and vascular disrupting agents, indicating potential applications in cancer therapy (Driowya et al., 2016).

作用機序

Triazoloquinazoline derivatives have been studied for their anticancer activity. They are believed to act by inhibiting PCAF, a histone acetyltransferase . PCAF inhibition has emerged as a potential therapeutic strategy for the treatment of cancer .

将来の方向性

Triazoloquinazoline derivatives, due to their potential anticancer activity, are of interest in the field of medicinal chemistry . Future research may focus on the development of these compounds as therapeutic agents, particularly as PCAF inhibitors .

特性

IUPAC Name

9-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2)8-13-15(14(23)9-18)16(22-17(21-13)19-10-20-22)11-4-6-12(24-3)7-5-11/h4-7,10,16H,8-9H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMJVRLAUTUOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。